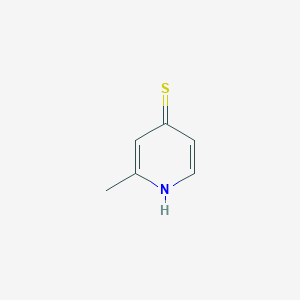
4-Pyridinethiol,2-methyl-(6CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1H-pyridine-4-thione is a heterocyclic compound that belongs to the class of pyridine derivatives It is characterized by a sulfur atom attached to the fourth position of the pyridine ring and a methyl group attached to the second position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1H-pyridine-4-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-methylpyridine with sulfur-containing reagents such as carbon disulfide or thiourea. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to facilitate the formation of the thione ring.
Industrial Production Methods: In an industrial setting, the production of 2-Methyl-1H-pyridine-4-thione may involve more scalable and efficient processes. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of catalysts and advanced purification techniques, such as crystallization and distillation, are also common in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methyl-1H-pyridine-4-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The methyl group and the sulfur atom in the thione ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of 2-Methyl-1H-pyridine-4-thione.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Antimicrobial Properties
4-Pyridinethiol derivatives have been investigated for their antimicrobial activities. For instance, studies have shown that certain pyridinethiol compounds exhibit significant antibacterial effects against a range of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 4 to 16 µg/mL, indicating potent activity comparable to established antibiotics like amoxicillin .
Case Study: Antibacterial Activity
A study evaluated the antibacterial efficacy of various pyridinethiol derivatives against five bacterial strains. The results indicated that specific derivatives demonstrated superior activity compared to traditional antibiotics, highlighting their potential as alternative therapeutic agents in combating antibiotic resistance .
Agricultural Applications
Phytotoxic Activity
Research has identified the phytotoxic potential of 4-pyridinethiol derivatives against various plant species. In one study, compounds derived from 4-pyridinethiol were tested for their effects on the growth of dicotyledonous and monocotyledonous plants. The results showed selective inhibition of root and shoot growth at specific concentrations, suggesting their utility as herbicides or plant growth regulators .
Data Table: Phytotoxic Effects on Plant Species
| Compound | Plant Species | Shoot Inhibition (%) | Root Inhibition (%) |
|---|---|---|---|
| 4-Pyridinethiol | Ipomoea grandifolia | 51.6 | 48.0 |
| Cucumis sativus | 40.2 | 44.2 | |
| Sorghum bicolor | 42.7 | 46.8 |
Materials Science
Chelating Agent
4-Pyridinethiol serves as a chelating agent in various applications, particularly in metal ion complexation. Its ability to form stable complexes with transition metals makes it valuable in catalysis and material synthesis.
Case Study: Metal Complexation
In a comparative study, the complexation properties of 4-pyridinethiol with different metal ions were evaluated. The results indicated that the compound effectively stabilizes metal ions in solution, which can be beneficial in processes like catalysis and sensor development .
Chemical Synthesis
Intermediate in Organic Synthesis
The compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including acylation and alkylation processes.
Example Reaction: Synthesis of Pyridothienopyrimidines
Research has demonstrated that 4-pyridinethiol can be used to synthesize pyridothienopyrimidine derivatives through multi-step reactions involving condensation and cyclization processes .
Wirkmechanismus
The mechanism of action of 2-Methyl-1H-pyridine-4-thione involves its interaction with specific molecular targets and pathways. The sulfur atom in the thione ring can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymes or disruption of cellular processes. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress and influence cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
2-Methyl-1H-pyridine-4-one: Similar structure but with an oxygen atom instead of sulfur.
2-Methyl-1H-pyridine-4-thiol: Contains a thiol group instead of a thione group.
4-Methyl-1H-pyridine-2-thione: Methyl group attached to the fourth position instead of the second.
Uniqueness: 2-Methyl-1H-pyridine-4-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and biological activity compared to its analogs
Eigenschaften
CAS-Nummer |
100367-70-2 |
|---|---|
Molekularformel |
C6H7NS |
Molekulargewicht |
125.19 g/mol |
IUPAC-Name |
2-methyl-1H-pyridine-4-thione |
InChI |
InChI=1S/C6H7NS/c1-5-4-6(8)2-3-7-5/h2-4H,1H3,(H,7,8) |
InChI-Schlüssel |
LFXSILHGWCAMTQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=S)C=CN1 |
Kanonische SMILES |
CC1=CC(=S)C=CN1 |
Synonyme |
4-Pyridinethiol,2-methyl-(6CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















